

Applications of Stable Isotopes in Folate Research

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Compound of Interest

Compound Name: 5-Methyltetrahydrofolate-13C5

Cat. No.: B13842878

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Folate, a crucial B-vitamin, is central to one-carbon metabolism, impacting DNA synthesis, methylation, and amino acid metabolism. Accurate quantification and metabolic tracking of its various forms (vitamers) are paramount for nutritional science, clinical diagnostics, and drug development. Traditional methods like microbiological assays lack the specificity to differentiate between these vitamers. This technical guide details the transformative impact of stable isotope-based methodologies, particularly Stable Isotope Dilution Assays (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), in folate research. These techniques provide unparalleled accuracy in quantifying folate vitamers, assessing bioavailability from various sources, and elucidating the complex in vivo kinetics of folate metabolism. This document provides an overview of these applications, detailed experimental protocols, and quantitative data to serve as a comprehensive resource for professionals in the field.

Core Application: Quantitative Analysis of Folate Vitamers

Stable Isotope Dilution Assays (SIDA) have become the gold standard for the accurate quantification of folate vitamers in complex matrices such as food, plasma, erythrocytes, and tissue.[1][2] The principle relies on adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C or ²H-labeled folate) to a sample as an internal standard.[1] Because the labeled standard is chemically and physically almost identical to the native analyte, it



experiences the same extraction inefficiencies, matrix effects, and ionization suppression during analysis.[3][4] By measuring the ratio of the native analyte to the labeled standard using LC-MS/MS, precise quantification is possible.

Experimental Protocol: Stable Isotope Dilution Assay (SIDA) for Folates

This protocol provides a generalized workflow for the quantification of folate vitamers in biological samples.

- Sample Preparation & Extraction:
 - Homogenize the sample (e.g., 5-25 mg of tissue or 50 μL of plasma) in an extraction buffer. A common buffer is a 200 mmol/L MES buffer (pH 5.0) containing antioxidants like ascorbic acid (2 g/L) and dithiothreitol (DTT) to prevent folate degradation.
 - Add a known quantity of the stable isotope-labeled internal standard mixture (e.g., [²H₄]- or [¹³C₅]-labeled vitamers).
 - Equilibrate the sample with the internal standard, often for 15 minutes.
- Enzymatic Deconjugation (for food and tissue samples):
 - Natural folates exist as polyglutamates, which must be cleaved to their monoglutamate forms for analysis.
 - Treat the extract with a conjugase enzyme (e.g., from rat serum) in sequence with protease and α-amylase to break down the food matrix and liberate the folates.
- Purification and Concentration:
 - Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Strong anion exchange (SAX) cartridges are commonly used for this purpose.
- LC-MS/MS Analysis:





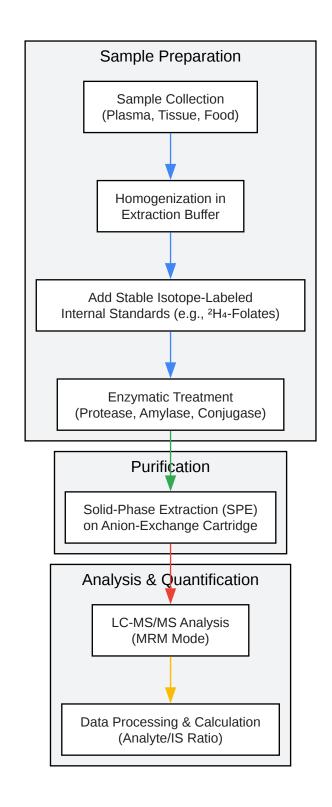


- Separate the folate vitamers using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), typically with a C8 or C18 reversedphase column.
- Detect and quantify the analytes and their corresponding labeled internal standards using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high specificity by monitoring a specific precursor-to-product ion transition for each compound.

• Quantification:

 Calculate the concentration of the native folate vitamer based on the peak area ratio of the analyte to its labeled internal standard and the known amount of the standard added.





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Fig 1: General experimental workflow for Stable Isotope Dilution Assay (SIDA).

Quantitative Performance of SIDA Methods



SIDA methods provide excellent sensitivity, precision, and accuracy for folate analysis. The tables below summarize typical performance characteristics reported in the literature.

Folate Vitamer	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
5- Methyltetrahydrof olate	Serum	0.13 nmol/L	0.26 nmol/L	
5- Formyltetrahydro folate	Serum	0.05 nmol/L	0.10 nmol/L	
Folic Acid	Serum	0.07 nmol/L	0.14 nmol/L	
5- Methyltetrahydrof olate	Food	0.5 μ g/100 g	-	
Tetrahydrofolate	Food	1.5 μ g/100 g	-	
S-adenosyl methionine (SAM)	Plasma	1.005 nmol/L	-	_
S-adenosyl homocysteine (SAH)	Plasma	0.081 nmol/L	-	_
Homocysteine	Plasma	0.046 μmol/L	-	

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for folate vitamers and related metabolites using SIDA LC-MS/MS.



Analyte/Vita mer	Matrix	Recovery (%)	Inter-Assay CV (%)	Intra-Assay CV (%)	Reference
5-CH₃- H₄folate	Tissue	93 - 112%	-	-	
Folic Acid	Tissue	89 - 106%	-	-	•
H ₄ folate	Tissue	97 - 107%	-	-	•
5-CH₃- H₄folate	Serum	-	< 7%	< 7%	
Folic Acid	Serum	-	< 10% (at >2.0 nmol/L)	< 10% (at >2.0 nmol/L)	
S-adenosyl methionine (SAM)	Plasma	108%	7.3%	8.7%	-
Homocystein e	Plasma	91%	7.0%	8.1%	•

Table 2: Recovery and precision data for folate SIDA methods.

Application: Assessing Folate Bioavailability

Folate bioavailability—the fraction of ingested folate that is absorbed and utilized—varies significantly depending on the food source and form of folate. It is generally accepted that folic acid from fortified foods is more bioavailable than naturally occurring food folates. Stable isotope protocols are the most reliable methods for making these assessments in humans.

Experimental Protocol: Dual-Label Stable Isotope Method for Bioavailability

This protocol allows for the direct comparison of the absorption of a test folate (e.g., from food) with a reference folate.

• Subject Preparation: Subjects may undergo a folate saturation period (e.g., 2 mg/day of unlabeled folic acid for 7 days) to ensure that the administered labeled dose is readily

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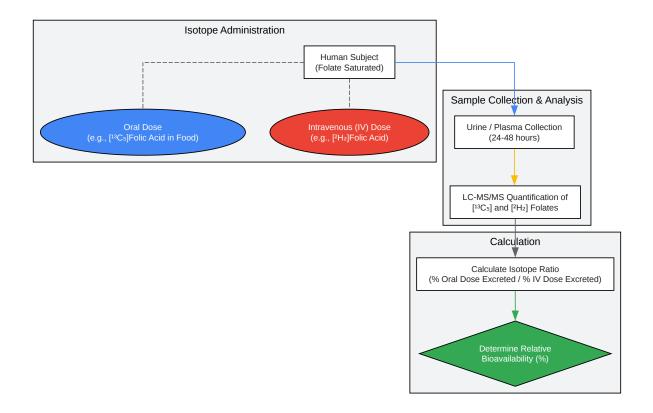




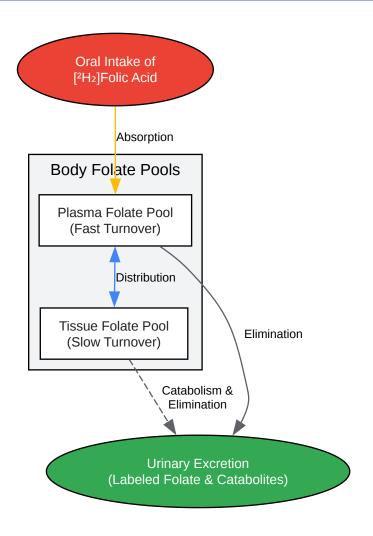
excreted, which improves the precision of the measurement.

- Isotope Administration:
 - Administer a single oral dose of a folate labeled with one isotope (e.g., [¹³C₅]folic acid)
 either in a food matrix or as a supplement.
 - Simultaneously, administer an intravenous (IV) dose of folic acid labeled with a different isotope (e.g., [2H2]folic acid). The IV dose serves as a reference for 100% bioavailability.
- Sample Collection: Collect all urine for a 24-48 hour period post-dosing. Plasma samples can also be collected at timed intervals to determine pharmacokinetic parameters.
- Analysis:
 - Extract folates from urine or plasma samples.
 - Quantify the concentration of each labeled folate species using LC-MS/MS.
- Bioavailability Calculation: The relative bioavailability is calculated from the ratio of the isotopes recovered in the urine. The percentage of the oral dose excreted relative to the percentage of the IV dose excreted represents the absorption efficiency.









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